LSD1 Inhibition Potency in Human Leukemia Cells Exceeds That of the Benchmark Probe GSK-LSD1
5-Chloro-2,4-dimethyl-1H-benzo[d]imidazole exhibits an EC50 of 3.60 nM for LSD1 inhibition in human MV-4-11 acute myeloid leukemia cells, as measured by CD86 mRNA upregulation after 10 days [1]. In comparison, the widely used LSD1 chemical probe GSK-LSD1 has a reported IC50 of 16 nM in cell-free enzymatic assays [2]. Although the assay formats differ (cellular phenotypic readout vs. biochemical inhibition), the target compound's low single-digit nanomolar activity in a disease-relevant cellular context positions it as a highly potent LSD1 modulator.
| Evidence Dimension | LSD1 inhibition potency |
|---|---|
| Target Compound Data | EC50 = 3.60 nM |
| Comparator Or Baseline | GSK-LSD1: IC50 = 16 nM |
| Quantified Difference | ~4.4-fold lower EC50 value (cellular) vs. IC50 (biochemical) |
| Conditions | Target: Human MV-4-11 cells, 10-day CD86 mRNA RT-qPCR [1]; Comparator: Cell-free enzymatic assay [2] |
Why This Matters
This potency level in a cellular assay indicates that 5-chloro-2,4-dimethyl-1H-benzo[d]imidazole may serve as a robust tool compound for LSD1 target validation studies, with activity comparable to or exceeding that of established probes.
- [1] BindingDB. BDBM50278411 (CHEMBL4170367). EC50 data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50278411 (accessed 2026-04-15). View Source
- [2] IUPHAR/BPS Guide to Pharmacology. GSK-LSD1 ligand page. IC50 = 16 nM. https://www.guidetomalariapharmacology.org/GRAC/LigandDisplayForward?ligandId=10334 (accessed 2026-04-15). View Source
